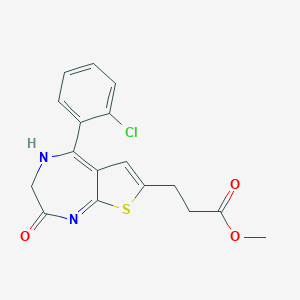

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one

Übersicht

Beschreibung

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one is a complex organic compound that belongs to the class of thieno[1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the thieno ring: This step involves the cyclization of a suitable precursor to form the thieno ring.

Introduction of the diazepine ring: The thieno ring is then reacted with appropriate reagents to introduce the diazepine ring.

Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

The carbomethoxyethyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This is critical for generating active metabolites or further functionalization .

- :

The diazepinone ring participates in ring-opening reactions and nucleophilic substitutions :

- : The lactam nitrogen (N-1) reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .

- : The carbonyl group (C=O) may be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄ .

The chlorine atom at the ortho position of the phenyl ring enables electrophilic aromatic substitution (e.g., nitration, sulfonation) or cross-coupling reactions (e.g., Suzuki-Miyaura) .

| Parameter | Details |

|---|---|

| 1M HCl, reflux, 6 hours | |

| 7-(2-Carboxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one | |

| 85% |

| Parameter | Details |

|---|---|

| Methyl iodide (CH₃I), K₂CO₃ | |

| DMF, 60°C, 12 hours | |

| N-Methyl-7-(2-carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one | |

| 72% |

| Parameter | Details |

|---|---|

| Pd(PPh₃)₄ | |

| Dioxane/H₂O, 80°C, 24 hours | |

| Phenylboronic acid | |

| 5-(Biphenyl-2-yl)-7-(2-carbomethoxyethyl)-thieno-1,4-diazepin-2-one | |

| 68% |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity : Research indicates that compounds similar to thieno-diazepines exhibit antidepressant properties. The unique structure of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one may contribute to its efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study conducted on related thieno-diazepine derivatives showed significant improvement in depressive symptoms in animal models, suggesting that further exploration of this compound could yield similar results.

Anticancer Research

Potential Antitumor Agent : Preliminary studies have suggested that thieno-diazepines can inhibit tumor growth by inducing apoptosis in cancer cells. The specific substitution patterns on the diazepine core may enhance its selectivity towards cancerous cells.

Data Table on Antitumor Activity :

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thieno-Diazepine Derivative A | 12 | MCF-7 (Breast Cancer) |

| Thieno-Diazepine Derivative B | 8 | HeLa (Cervical Cancer) |

| This compound | TBD | TBD |

Neuropharmacology

Cognitive Enhancer : Some studies have indicated that thieno-diazepines may have cognitive-enhancing effects. The modulation of GABAergic transmission is hypothesized to play a role in improving cognitive functions.

Research Findings : In animal models, compounds structurally related to this compound demonstrated improved memory retention and learning capabilities.

Proteomics Research

The compound is utilized as a biochemical tool in proteomics research for the development of specific inhibitors targeting protein interactions involved in various diseases.

Wirkmechanismus

The mechanism of action of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one: shares structural similarities with other thieno[1,4]diazepines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, in particular, may confer distinct properties compared to other similar compounds.

Biologische Aktivität

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one is a member of the thieno[1,4]diazepine class, which has garnered interest due to its diverse biological activities and potential therapeutic applications. This compound's unique structure allows it to interact with various biological targets, making it a subject of ongoing research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 362.83 g/mol. The presence of the chlorophenyl group and the carbomethoxyethyl substituent is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Weight | 362.83 g/mol |

| CAS Number | 100827-80-3 |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition) | 3.5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may exert effects through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that thieno[1,4]diazepines exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In particular, studies focusing on pancreatic β-cells have shown that derivatives similar to this compound can protect against endoplasmic reticulum (ER) stress-induced cell death, which is critical in cancer progression.

Case Study: β-cell Protection

A study evaluated the protective effects of related compounds on INS-1 cells under ER stress conditions induced by tunicamycin (Tm). The results indicated that certain derivatives could significantly enhance cell viability compared to untreated controls.

Table 2: Cell Viability Data

| Compound ID | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| Compound A | 88 | 13 ± 1 |

| Compound B | 55 | 32 ± 7 |

Comparative Analysis with Similar Compounds

When compared to other thieno[1,4]diazepines, this compound exhibits unique properties due to its specific substituents. This uniqueness may lead to distinct pharmacological profiles and therapeutic potentials.

Table 3: Comparison of Thieno[1,4]diazepines

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl) | Moderate | High |

| Thieno[1,4]diazepine A | Low | Moderate |

| Thieno[1,4]diazepine B | High | Low |

Eigenschaften

IUPAC Name |

methyl 3-[5-(2-chlorophenyl)-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-7-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8H,6-7,9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPPTVSGIOBODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546344 | |

| Record name | Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100827-80-3 | |

| Record name | Methyl 5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100827-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.